molecular formula C9H8ClFO2 B3029746 Ethyl 2-chloro-6-fluorobenzoate CAS No. 773134-56-8

Ethyl 2-chloro-6-fluorobenzoate

Cat. No.: B3029746
CAS No.: 773134-56-8
M. Wt: 202.61
InChI Key: GRVKHBFLUGAABX-UHFFFAOYSA-N
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Description

Ethyl 2-chloro-6-fluorobenzoate is an organic compound with the molecular formula C9H8ClFO2. It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 6 on the benzene ring are substituted with chlorine and fluorine atoms, respectively. This compound is commonly used in organic synthesis and has various applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-chloro-6-fluorobenzoate can be synthesized through several methods. One common synthetic route involves the esterification of 2-chloro-6-fluorobenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. For instance, continuous flow reactors can be used to optimize reaction conditions and increase yield. Additionally, the use of advanced purification techniques such as distillation and crystallization ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-chloro-6-fluorobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-chloro-6-fluorobenzoate is widely used in scientific research due to its versatility. Some of its applications include:

    Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds.

    Organic Synthesis: Used as a building block for the preparation of more complex molecules.

    Material Science: Employed in the development of novel materials with specific properties.

    Biological Studies: Utilized in the study of enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of ethyl 2-chloro-6-fluorobenzoate depends on its specific application. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients that target specific enzymes or receptors. The presence of chlorine and fluorine atoms can enhance the compound’s binding affinity and selectivity towards molecular targets .

Comparison with Similar Compounds

Ethyl 2-chloro-6-fluorobenzoate can be compared with other halogenated benzoates such as:

  • Ethyl 2-chlorobenzoate
  • Ethyl 2-fluorobenzoate
  • Ethyl 2-bromobenzoate

Uniqueness

The unique combination of chlorine and fluorine atoms in this compound imparts distinct chemical properties, such as increased reactivity and stability, compared to its mono-halogenated counterparts .

Conclusion

This compound is a valuable compound in organic synthesis and scientific research. Its unique chemical structure and reactivity make it a versatile intermediate in various applications, from medicinal chemistry to material science.

Properties

IUPAC Name

ethyl 2-chloro-6-fluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClFO2/c1-2-13-9(12)8-6(10)4-3-5-7(8)11/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRVKHBFLUGAABX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC=C1Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10655969
Record name Ethyl 2-chloro-6-fluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10655969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

773134-56-8
Record name Ethyl 2-chloro-6-fluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10655969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 2-chloro-6-fluorobenzoate
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